![molecular formula C15H19NO4 B2673443 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid CAS No. 893732-30-4](/img/structure/B2673443.png)
(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]acrylic acid, also known as MOMA, is a synthetic compound that has recently been used in a variety of scientific applications. MOMA is a phenylacrylic acid derivative with a unique structure that is composed of a phenyl ring, an acrylic acid group, and a morpholine moiety. MOMA has a wide range of applications in drug discovery, biochemistry, and biotechnology due to its unique structure and properties.
Applications De Recherche Scientifique
Functional Modification of Polymers
Radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified through condensation reactions with various amines, including a derivative similar to the requested compound. These modifications aimed to enhance the polymers' thermal stability and biological activities, suggesting applications in medical fields due to improved antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Synthesis and Characterization of Copolymers
The synthesis and characterization of copolymers incorporating acrylamido and morpholine derivatives have been explored for their potential in environmental applications, particularly in metal ion binding and retention. These studies highlight the ability of such copolymers to selectively bind metal ions, indicating their utility in pollution control and remediation efforts (Rivas & Maureira, 2008).
Application in Drug Delivery Systems
Research on morpholinyl- and methylpiperazinylacyloxyalkyl esters of 2-(6-methoxy-2-naphthyl)propionic acid (naproxen) has shown potential for enhancing topical drug delivery. These compounds, related to the requested chemical structure, were evaluated for their ability to improve skin permeation, indicating their significance in developing more effective transdermal therapeutic agents (Rautio et al., 2000).
Development of Metal-Organic Frameworks (MOFs)
Modified aromatic amino acids, including derivatives akin to the requested compound, have been utilized in constructing novel MOFs. These structures have potential applications in nonlinear optics (NLO) materials due to their pure chiral coordination polymers, which could be beneficial in various technological and industrial applications (Xie et al., 2007).
Solar Cell Applications
Organic sensitizers for solar cell applications have been engineered to include functional groups similar to those in the requested compound. These sensitizers exhibit high efficiency in converting photon energy to electrical energy, demonstrating the potential of incorporating such molecular structures in the development of more efficient photovoltaic devices (Kim et al., 2006).
Propriétés
IUPAC Name |
(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCBHFOYDOGHQV-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

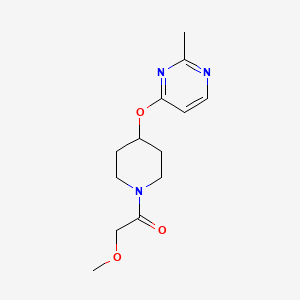
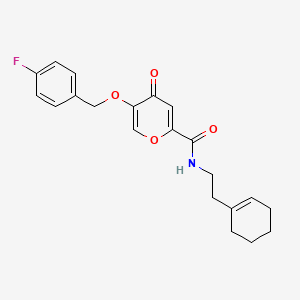
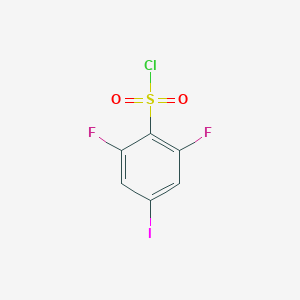
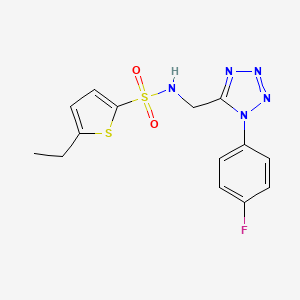
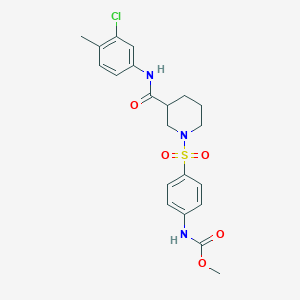
![N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2673370.png)
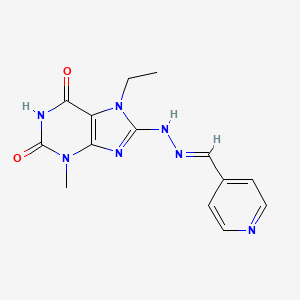
![N',3-dimethyl-N'-[2-(methylsulfanyl)-4-quinazolinyl]benzenecarbohydrazide](/img/structure/B2673373.png)
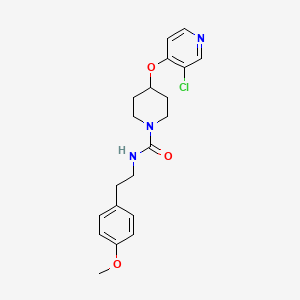

![Methyl 3-(2-fluorophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B2673377.png)
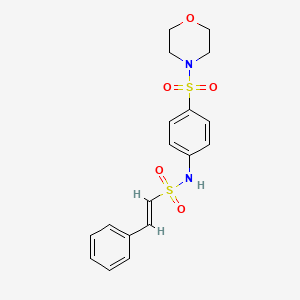
![2-[7-(4-Ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2673380.png)
![5-(4-ethoxy-3-methoxyphenyl)-3-methyl-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2673383.png)